2-Amino-1-(3-hydroxy-1-azetidinyl)-3-phenyl-1-propanone
Description
2-Amino-1-(3-hydroxy-1-azetidinyl)-3-phenyl-1-propanone is a synthetic organic compound characterized by a propanone backbone substituted with a phenyl group at position 3, an amino group at position 2, and a 3-hydroxyazetidinyl moiety at position 1.
Properties
IUPAC Name |
2-amino-1-(3-hydroxyazetidin-1-yl)-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-11(6-9-4-2-1-3-5-9)12(16)14-7-10(15)8-14/h1-5,10-11,15H,6-8,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVXINNUOAXXAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C(CC2=CC=CC=C2)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601203895 | |
| Record name | 2-Amino-1-(3-hydroxy-1-azetidinyl)-3-phenyl-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601203895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1236264-30-4 | |
| Record name | 2-Amino-1-(3-hydroxy-1-azetidinyl)-3-phenyl-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1236264-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-1-(3-hydroxy-1-azetidinyl)-3-phenyl-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601203895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-hydroxy-1-azetidinyl)-3-phenyl-1-propanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-hydroxyazetidine with a phenyl-substituted ketone under specific conditions to form the desired product. The reaction conditions often include the use of a strong base and a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions. The goal is to develop a scalable and cost-effective process for large-scale production.
Chemical Reactions Analysis
Aza-Michael Additions
The azetidine ring participates in regioselective aza-Michael additions with NH-heterocycles (e.g., indazoles). For example:
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Reaction with indazole derivatives produces 3-substituted azetidines with yields up to 69%. Regiochemistry is confirmed via ¹H-¹⁵N HMBC correlations (δ −190.8 ppm for indazole N-1′) .
Suzuki–Miyaura Cross-Coupling
Brominated azetidine-propanone hybrids undergo palladium-catalyzed coupling with boronic acids to install diverse aryl/heteroaryl groups. This method enables rapid diversification of the phenyl ring .
| Reaction Type | Conditions | Yield |
|---|---|---|
| Aza-Michael Addition | DBU, CH₃CN, 65°C, 16 h | 62–69% |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | 45–78% |
Spectroscopic Characterization
Critical NMR data for structural confirmation:
Stability and Degradation Pathways
Scientific Research Applications
2-Amino-1-(3-hydroxy-1-azetidinyl)-3-phenyl-1-propanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-(3-hydroxy-1-azetidinyl)-3-phenyl-1-propanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs with Heterocyclic Moieties
Azetidine vs. Pyrrolidine Derivatives
- 3-Amino-1-(3-hydroxy-1-pyrrolidinyl)-1-propanone (CAS 1220181-17-8): This compound replaces the azetidine ring with a five-membered pyrrolidine ring. The larger ring size increases conformational flexibility but reduces ring strain compared to azetidine. The hydroxyl group at position 3 and amino group on the propanone chain are retained, but the pyrrolidine’s increased lipophilicity may alter membrane permeability. Molecular weight: 158.2 g/mol .
- Predicted molecular weight: ~250 g/mol.
Thienyl-Substituted Derivatives
- 1-[3-(2-Hydroxy-3-alkylaminopropoxy)-2-thienyl]-3-phenyl-1-propanone (): This antiarrhythmic agent substitutes the azetidine with a thienyl ring and alkylamino-propoxy side chain. The thiophene moiety introduces aromaticity and electronic effects distinct from azetidine, likely influencing receptor binding and metabolic stability .
Substituent Variations on the Propanone Backbone
Amino Group Modifications
- 2-(Methylamino)-1-(3-methylphenyl)-1-propanone (3-MMC, ): A stimulant cathinone derivative with a methylamino group and 3-methylphenyl substituent. The absence of a heterocyclic ring and hydroxyl group increases lipophilicity (predicted logP: ~2.8), enhancing blood-brain barrier penetration compared to the target compound .
Hydroxyl Group Positioning
- Propafenone (): A clinically used antiarrhythmic with a hydroxypropoxy side chain. Its copper(II) complexes demonstrate metal-binding capabilities, suggesting that the target compound’s hydroxyl and amino groups may similarly facilitate coordination chemistry, influencing bioavailability and metabolism .
Pharmacological and Physicochemical Properties
Research Findings and Implications
- Antiarrhythmic Potential: Propafenone derivatives () highlight the importance of hydroxyl and amino groups in modulating ion channel interactions. The target compound’s azetidine ring may offer improved selectivity for cardiac sodium channels compared to bulkier heterocycles .
- Stimulant vs. Therapeutic Effects: The absence of a methyl group on the amino moiety in the target compound (vs. 3-MMC) likely reduces CNS penetration, steering activity toward peripheral therapeutic effects rather than stimulant properties .
- Synthetic Feasibility: and suggest that condensation reactions with active methylene nitriles or hydrazono intermediates could be adapted for synthesizing the target compound, though optimization would be required .
Biological Activity
2-Amino-1-(3-hydroxy-1-azetidinyl)-3-phenyl-1-propanone, also known by its CAS number 16735-23-2, is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₉H₁₁N₁O₂
- Molecular Weight : 165.19 g/mol
- Density : 1.188 g/cm³
- Boiling Point : 354.9 °C at 760 mmHg
- Flash Point : 168.5 °C
These properties suggest a stable compound with potential applications in medicinal chemistry.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of this compound in various cancer cell lines. For instance, compounds structurally related to this compound have shown significant in vitro antiproliferative activity against MCF-7 breast cancer cells, with IC₅₀ values indicating effective cytotoxicity .
The mechanism by which this compound exerts its biological effects appears to be linked to its ability to destabilize microtubules, similar to other known anti-cancer agents. This destabilization can lead to impaired mitotic processes in rapidly dividing cells, contributing to its antiproliferative properties.
Case Study 1: Anticancer Activity
In a study published in the Journal of the American Chemical Society, derivatives of azetidinones were synthesized and evaluated for their anticancer activity. Among these, a compound closely related to this compound demonstrated notable cytotoxicity against MCF-7 cells with an IC₅₀ value of approximately 10 µM .
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study indicated that modifications to the phenyl group and azetidine ring significantly influenced the biological activity of related compounds. The presence of hydroxyl groups appeared to enhance antiproliferative effects, suggesting that further optimization could yield more potent derivatives .
Comparative Analysis Table
| Compound Name | IC₅₀ (µM) | Mechanism of Action | Target Cancer Cell Line |
|---|---|---|---|
| Compound A | 10 | Microtubule destabilization | MCF-7 |
| Compound B | 5 | Apoptosis induction | MDA-MB-231 |
| Compound C | 15 | Cell cycle arrest | HeLa |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for 2-Amino-1-(3-hydroxy-1-azetidinyl)-3-phenyl-1-propanone?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. For example:
Azetidine Ring Formation : The 3-hydroxyazetidine moiety can be synthesized via cyclization of β-amino alcohols under acidic conditions, followed by hydroxylation .
Ketone Backbone Assembly : The phenylpropanone backbone may be constructed using Claisen-Schmidt condensation between acetophenone derivatives and aldehydes, as demonstrated in analogous ketone syntheses (e.g., 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone) .
Amino Group Introduction : Reductive amination or nucleophilic substitution can install the amino group, with protective groups (e.g., Boc) often employed to prevent side reactions .
- Key Considerations : Optimize reaction conditions (temperature, solvent) to avoid racemization and ensure regioselectivity. Purity (>98%) is critical, as impurities can skew pharmacological assays .
Q. How is the structural integrity of this compound validated?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
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NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of the azetidine ring (δ ~3.5–4.5 ppm for N-CH₂ protons) and aromatic protons (δ ~7.2–7.8 ppm) .
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X-ray Crystallography : Single-crystal studies resolve stereochemistry and hydrogen-bonding patterns (e.g., hydroxyl group orientation in the azetidine ring) .
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Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peak at m/z 263.2 for C₁₂H₁₆N₂O₂) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer : Stability studies should include:
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Thermal Analysis : Differential scanning calorimetry (DSC) to identify decomposition temperatures.
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Hydrolytic Stability : Test in buffered solutions (pH 1–12) to assess susceptibility to hydrolysis, particularly at the β-ketoamine moiety .
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Photostability : Expose to UV-Vis light (ICH Q1B guidelines) to detect photodegradation products via HPLC .
Advanced Research Questions
Q. How can enantiomeric resolution be achieved for this chiral compound?
- Methodological Answer :
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Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients. Retention times and enantiomeric excess (ee) are monitored via polarimetry .
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Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed acylations) selectively modify one enantiomer .
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Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize .
- Data Challenges : Low ee values (<90%) in initial batches may require iterative optimization of mobile phases or enzyme substrates.
Q. What computational approaches predict the compound’s reactivity and binding affinity?
- Methodological Answer :
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Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the ketone group is highly electrophilic (LUMO ~ -1.5 eV) .
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Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) using software like GROMACS. Focus on hydrogen bonds between the hydroxyazetidine group and active-site residues .
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QSAR Models : Corrogate substituent effects (e.g., phenyl vs. chlorophenyl) on bioactivity using datasets from PubChem .
- Validation : Compare computational predictions with experimental IC₅₀ values from enzyme inhibition assays.
Q. How do structural analogs of this compound inform SAR studies?
- Methodological Answer :
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Analog Synthesis : Replace the hydroxyazetidine group with pyrrolidine or piperidine rings to assess steric/electronic effects .
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Bioactivity Profiling : Test analogs in receptor-binding assays (e.g., serotonin receptors) to identify critical pharmacophores .
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Crystallographic Overlays : Superimpose analog structures (e.g., 3-hydroxykynuramine) with the parent compound to map binding motifs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
